2-(4-bromo-1H-pyrazol-1-yl)propanamide
Description
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMVMWBODURVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673672 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1183357-58-5 | |
| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
2-(4-bromo-1H-pyrazol-1-yl)propanamide has been explored for its potential as a therapeutic agent in several disease contexts:
- Anticancer Activity: Research indicates that pyrazole derivatives can modulate enzyme activities involved in cancer progression. For instance, studies have shown that similar compounds can inhibit androgen receptors, making them candidates for prostate cancer treatment .
- Anti-inflammatory Properties: The compound's ability to interact with specific receptors suggests potential applications in treating inflammatory diseases. Investigations into its mechanism of action reveal that it may inhibit pathways associated with inflammation .
Biochemical Studies
The compound serves as a biochemical probe in enzymatic studies, particularly in examining metabolic pathways:
- Enzyme Inhibition: Its structure allows it to bind selectively to enzymes, potentially inhibiting their activity. This property is crucial for understanding metabolic regulation and developing targeted therapeutics .
- Cell Signaling Modulation: Studies suggest that it can influence cell signaling pathways, affecting gene expression and cellular metabolism. This modulation is essential for exploring the compound's effects on various cell types .
Comparative Analysis with Related Compounds
The following table summarizes structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Bromo-1H-pyrazol-1-yl)propanamide | Bromine instead of iodine | Potential anticancer properties |
| 3-(4-Chloro-1H-pyrazol-1-yl)propanamide | Chlorine instead of bromine | Lower lipophilicity; possible receptor modulation |
| 3-(4-Iodo-1H-pyrazol-1-yl)propanamide | Iodine instead of bromine | Enhanced reactivity; anticancer potential |
| 3-(4-Fluoro-1H-pyrazol-1-yl)propanamide | Fluorine instead of bromine | Increased metabolic stability |
Case Study: Prostate Cancer Treatment
A study demonstrated that aryl pyrazol derivatives, including those similar to this compound, exhibited significant inhibitory potency against androgen receptors. This showcases their potential as novel therapeutics for prostate cancer .
Case Study: Cardiovascular Applications
Research into pyrazole derivatives has indicated their role as P2Y12 antagonists, which are crucial in treating cardiovascular diseases by exerting antithrombotic effects. This suggests that this compound may also possess similar therapeutic potential .
Mechanism of Action
The mechanism by which 2-(4-Bromo-1H-pyrazol-1-yl)propanamide exerts its effects involves its interaction with specific molecular targets. The bromine atom enhances the compound's reactivity, allowing it to bind to enzymes or receptors. The amide group plays a crucial role in forming hydrogen bonds, which stabilize the interaction with the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the pyrazole ring significantly impacts molecular properties. Key comparisons include:
Table 1: Substituent-Dependent Properties of Pyrazole Derivatives
Key Observations:
Melting Points : Bromo-substituted Compound 16 exhibits the highest melting point (200–201°C), likely due to increased molecular weight and stronger van der Waals forces compared to chloro (129–130°C) and methoxy (160–161°C) analogs .
IR Spectroscopy : The C=O stretch in Compound 16 (1653 cm⁻¹) is lower than in the chloro analog (1670 cm⁻¹), suggesting bromine’s electron-withdrawing effect slightly reduces carbonyl polarization .
Molecular Weight : Bromine increases molecular weight significantly (620.36 g/mol for Compound 16 vs. 575.91 g/mol for chloro analog), impacting solubility and pharmacokinetics.
Spectral and Structural Insights
- ¹H-NMR Trends : In Compound 16, aromatic protons (ArH) resonate at δ 7.71–8.07 ppm, while NH₂ protons appear at δ 7.44–7.46 ppm. Chloro-substituted Compound 17 shows similar aromatic shifts but a downfield NH proton (δ 11.06 ppm), indicating stronger hydrogen bonding .
- Elemental Analysis : All compounds in show <1% deviation between calculated and found values for C, H, and N, confirming synthetic purity .
Reactivity and Functional Group Interactions
- Bromine vs. Chlorine : Bromine’s larger atomic radius may enhance halogen bonding in biological targets, while chlorine offers a balance of electronegativity and steric bulk.
Research Findings and Implications
- Synthetic Accessibility : The general procedure in involves coupling bromo-substituted pyrazoles with sulfonamide or indole moieties, suggesting modular routes for synthesizing 2-(4-bromo-1H-pyrazol-1-yl)propanamide derivatives .
- Biological Relevance : Brominated pyrazoles (e.g., Compound 16) are often explored as kinase inhibitors or antimicrobial agents due to their ability to disrupt protein-ligand interactions .
Biological Activity
2-(4-bromo-1H-pyrazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a brominated pyrazole moiety and a propanamide functional group. This compound has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of 218.05 g/mol. The presence of the bromine atom enhances the compound's lipophilicity and may influence its interaction with various biological targets, making it a candidate for further pharmacological studies.
Anti-inflammatory Activity
Research indicates that compounds with pyrazole structures often exhibit anti-inflammatory properties. For instance, studies have shown that similar pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Dexamethasone | 76% | 86% | 1 |
| Pyrazole Derivative A | 61% | 76% | 10 |
| Pyrazole Derivative B | 85% | 93% | 10 |
Antimicrobial Properties
The antibacterial activity of pyrazole derivatives has been well-documented. For example, studies have indicated that compounds similar to this compound exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. One study highlighted that certain pyrazole derivatives showed minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Compound C | Not reported | Various fungi |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored extensively. Research indicates that some compounds can act as selective androgen receptor modulators (SARMs), which are crucial for developing treatments for prostate cancer. For example, in vitro studies have shown that certain derivatives can effectively inhibit androgen receptor transactivation .
Case Studies
- Study on Anti-inflammatory Activity : A series of novel pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using carrageenan-induced edema models in mice. Compounds exhibited significant reductions in edema comparable to indomethacin, a standard anti-inflammatory drug .
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens. The results indicated that several compounds had potent activity against E. coli and Staphylococcus aureus, making them promising candidates for further development .
- Anticancer Research : A library of aryl pyrazol-1-yl-propanamides was synthesized and screened for their ability to inhibit androgen receptor activity in prostate cancer cell lines. Some compounds showed promising results in reducing cell viability and inhibiting receptor-mediated transcriptional activity .
Preparation Methods
Bromination of Pyrazole to 4-bromo-1H-pyrazole
- Pyrazole is brominated using bromine or N-bromosuccinimide (NBS) in an inert solvent such as dichloromethane.
- The reaction is controlled to selectively brominate at the 4-position of the pyrazole ring.
- This step yields 4-bromo-1H-pyrazole as a key intermediate.
Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate
- The 4-bromo-1H-pyrazole is reacted with ethyl 2-bromoacetate under basic conditions.
- Potassium carbonate (K2CO3) in acetonitrile is commonly used as the base and solvent.
- The nucleophilic substitution leads to the formation of the ester intermediate, ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate.
- This method is scalable and used in industrial synthesis with controlled reaction parameters for high yield and purity.
Conversion to this compound
- The ester intermediate undergoes aminolysis or hydrolysis followed by amidation.
- A typical route involves hydrolysis of the ester to the corresponding acid or acid chloride, followed by reaction with ammonia or an amine to form the propanamide.
- Base-catalyzed hydrolysis can be performed using sodium hydroxide solution under reflux conditions, followed by acidification and amidation steps.
- Reaction temperatures range from 25°C to 120°C depending on the step (hydrolysis or decarboxylation), with monitoring by TLC to confirm reaction completion.
Detailed Research Findings from Patents and Literature
A patented method for a related compound, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile, provides insights into the preparation involving chiral catalysis and hydrolysis steps, which can be adapted for this compound synthesis:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of 4-bromo-1H-pyrazole with cyanoacrylate ester | 0°C to 40°C, dry toluene, chiral squaric acid amide catalyst | Molar ratios: pyrazole:cyanoacrylate = 1-3:1; catalyst:cyanoacrylate = 0.05-1:1 |
| 2 | Base-catalyzed hydrolysis of ester intermediate | NaOH (25%), reflux at 65°C for 8 hours | Hydrolysis monitored by TLC |
| 3 | Acidification and decarboxylation | pH adjusted to 2-4, heated at 80-120°C | Completion confirmed by TLC, product isolated by extraction and recrystallization |
| 4 | Purification | Recrystallization from hexane | Product yield ~82%, enantiomeric excess up to 96.8% ee |
This method emphasizes the importance of controlled reaction conditions, catalyst choice, and purification steps to obtain high-purity products.
Summary Table of Preparation Parameters
| Preparation Step | Reagents | Solvent | Temperature | Time | Yield/Notes |
|---|---|---|---|---|---|
| Bromination of Pyrazole | Pyrazole, Br2 or NBS | Dichloromethane | 0-25°C | 1-3 h | Selective 4-bromo substitution |
| Ester Formation | 4-bromo-1H-pyrazole, ethyl 2-bromoacetate, K2CO3 | Acetonitrile | Room temp to 40°C | 4-12 h | High yield, base catalysis |
| Hydrolysis of Ester | Sodium hydroxide (25%) | Water or aqueous solvent | 65°C reflux | 8 h | Complete hydrolysis confirmed by TLC |
| Acidification and Amidation | HCl (35%), ammonia or amine | Aqueous/organic | 80-120°C | 4-6 h | Decarboxylation and amide formation |
| Purification | Recrystallization solvents (hexane, toluene) | - | Room temp | - | Yield ~82%, high purity |
Notes on Industrial Scale and Optimization
- Industrial routes adapt the laboratory methods with larger volumes and automated controls.
- Continuous flow reactors and precise temperature and pH control improve reproducibility and yield.
- Use of chiral catalysts in some methods allows for enantioselective synthesis when needed.
- Solvent choice and molar ratios are optimized for cost-effectiveness and environmental considerations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)propanamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 4-bromo-1H-pyrazole and propanoyl chloride in the presence of a base (e.g., triethylamine). Reaction conditions typically involve refluxing in anhydrous solvents like dichloromethane, followed by purification via column chromatography with ethyl acetate/hexane gradients . Key variables to optimize include reaction time (6–12 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 pyrazole:propanoyl chloride).
Q. How can spectroscopic methods be employed to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : Identify characteristic peaks for the amide group (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and pyrazole ring (C–Br stretch ~600 cm⁻¹) .
- NMR : ¹H NMR will show pyrazole ring protons (δ 7.5–8.5 ppm), methyl groups from propanamide (δ 1.2–1.5 ppm), and amide protons (δ 6.5–7.0 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) and brominated pyrazole carbons .
Q. What purification techniques are effective post-synthesis?
- Methodological Answer : Use recrystallization (ethanol/water) for initial purification, followed by column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (Rf ~0.4 in ethyl acetate) .
Advanced Research Questions
Q. How to design experiments to study substitution reactions at the bromine site?
- Methodological Answer :
- Reaction Design : Use Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to replace bromine with aryl/heteroaryl groups. Optimize catalysts (e.g., Pd(PPh₃)₄), ligands (XPhos), and bases (K₂CO₃) in toluene/water .
- Kinetic Analysis : Monitor reaction progress via GC-MS or HPLC to determine rate constants. Vary temperature (25–100°C) to study activation energy .
Q. How to address discrepancies in reported biological activity data?
- Methodological Answer :
- Dose-Response Studies : Conduct in vitro assays (e.g., enzymatic inhibition) across multiple concentrations (1 nM–100 µM) to establish IC₅₀ values. Use positive controls (e.g., known kinase inhibitors) .
- Structural-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., chloro vs. bromo analogs) to isolate the bromine’s role in activity .
Q. What are best practices for crystallographic structure determination?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
